3-Hydroxypiperidine-2-carboxylic acid, also known as (2S,3R)-3-hydroxypiperidine-2-carboxylic acid, is a non-proteinogenic amino acid derivative with significant implications in medicinal chemistry. It is a stereoisomer of pipecolic acid and serves as a key intermediate in the biosynthesis of various natural products and bioactive molecules. This compound is characterized by its unique molecular structure that includes a hydroxyl group and a carboxylic acid group attached to the piperidine ring.
The compound can be sourced from various chemical databases and research articles, with notable entries in PubChem and Benchchem, which provide detailed information regarding its synthesis and applications.
3-Hydroxypiperidine-2-carboxylic acid falls under the category of piperidine derivatives, which are cyclic organic compounds containing a six-membered ring with one nitrogen atom. It is classified as a chiral compound due to its specific stereochemistry.
The synthesis of 3-hydroxypiperidine-2-carboxylic acid can be achieved through several methods:
The molecular formula of 3-hydroxypiperidine-2-carboxylic acid is C₆H₁₁NO₃. Its structure features:
The InChI key for this compound is FDMYUQHVJYNDLI-UHNVWZDZSA-N, indicating its unique structural properties that contribute to its reactivity and biological activity.
3-Hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-hydroxypiperidine-2-carboxylic acid primarily involves its interaction with biological receptors in the central nervous system. Its structural characteristics allow it to modulate neurotransmitter activity, influencing synaptic transmission and potentially affecting mood and cognitive functions.
The compound's biological activity is often evaluated through quantitative structure-activity relationship studies, which correlate its chemical structure with biological effects. This analysis helps identify its potential therapeutic applications in treating neurological disorders.
The compound exhibits typical reactivity associated with carboxylic acids and alcohols. It can participate in esterification reactions and form salts with bases.
Relevant data on stability indicates that it remains stable under normal storage conditions but should be protected from extreme temperatures and light exposure to maintain integrity.
3-Hydroxypiperidine-2-carboxylic acid has several scientific uses:
The piperidine core of 3-hydroxypiperidine-2-carboxylic acid is efficiently constructed via catalytic hydrogenation of pyridine precursors. Cobalt-, ruthenium-, and nickel-based catalysts enable chemoselective reduction under varied conditions. Beller et al. developed a heterogeneous cobalt catalyst (Ti nanoparticles/melamine) for pyridine-to-piperidine conversion in water, achieving high yields without acidic additives. This method is scalable for pharmaceuticals like the antipsychotic Melperone [1]. Ruthenium catalysts excel in cis-diastereoselective hydrogenation of polysubstituted pyridines, while nickel silicide catalysts offer robust reusability [1].
For fluorinated analogs, palladium-catalyzed hydrogenation proves superior to rhodium-based methods, tolerating moisture-sensitive functional groups. Glorius et al. demonstrated this in synthesizing fluorinated piperidine derivatives of bioactive agents (Dyclonine, Eperisone) [1]. Chemoselectivity is paramount in complex substrates; Usuki et al. achieved sequential Suzuki–Miyaura coupling/hydrogenation to synthesize Donepezil, preserving aromatic indole moieties while reducing pyridines [1].
Table 1: Metal Catalysts for Pyridine Hydrogenation
Catalyst | Substrate Scope | Conditions | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
Co/Ti-melamine | Pyridines, no acid needed | H₂ (50 bar), H₂O, 100°C | 70–95 | Moderate |
Ru heterogeneous | Multi-substituted pyridines | H₂ (30 bar), EtOAc, 80°C | 85–98 | High cis |
Ni silicide | Electron-deficient pyridines | H₂ (50 bar), iPrOH, 120°C | 65–92 | Low to moderate |
Pd/C | Fluoropyridines | H₂ (1 atm), EtOH, rt | 75–90 | High axial fluorine |
Enantioselective synthesis leverages chiral auxiliaries and biocatalysts. A key strategy employs reductive cyclization of enantiopure cyanohydrins, derived from hydroxynitrile lyase (HbHNL)-catalyzed reactions. This method furnishes N,O-acetals as intermediates for N-acyliminium ion chemistry, enabling stereocontrolled access to 2,3-disubstituted piperidines . Cross-metathesis (CM) further diversifies allyl-functionalized piperidines; for example, allylated piperidine 13 undergoes CM with acrylates or styrenes using Grubbs II catalyst, yielding 2,3-disubstituted derivatives with retained stereochemistry .
Fmoc-protected 3-hydroxypiperidine-3-carboxylic acid (S3184433) exemplifies orthogonally protected building blocks for peptide synthesis. Its preparation involves Fmoc-Cl protection of the piperidine nitrogen, facilitating downstream derivatization . Enzymatic desymmetrization by oxygenases, as reported by Schofield et al., provides enantioenriched 3-hydroxypiperidine-4-carboxylic acids, though substrate restrictions (N,N-dialkylammonium salts) limit broader utility [5].
Direct C–H hydroxylation of piperidines offers atom-economical access to 3-hydroxypiperidin-2-ones. Copper-mediated oxidation using Cu(OAc)₂/TBP (dibenzoyl peroxide)/TEMPO in acetonitrile at 80°C achieves site-selective difunctionalization. This cascade converts N-phenylpiperidine to 3-hydroxy-1-phenylpiperidin-2-one via postulated iminium ion intermediates, with yields up to 72% after optimization [3].
Diacetoxylation with (diacetoxyiodo)benzene (PIDA) or alkoxylation via NaClO₂/TEMPO/NaClO systems provide alternative routes. However, copper/TEMPO systems excel in functional group tolerance and operational simplicity. The reaction proceeds through in situ generation of cyclic iminium ions, followed by nucleophilic addition of oxygen sources, enabling C3-hydroxylation [3].
Table 2: Oxidative Hydroxylation Optimization
Oxidant System | Additive | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|
Cu(OAc)₂/TBP | TEMPO | CH₃CN | 80 | 22 |
CuBr₂/TBP | TEMPO | CH₃CN | 80 | 29 |
Cu(OAc)₂/DCP | TEMPO | Toluene | 80 | 68 |
Cu(OAc)₂/DCP | TEMPO | DCE | 80 | 72 |
Ugi multicomponent reactions (MCRs) rapidly assemble complex piperidine scaffolds. 3-Hydroxypiperidine hydrochloride serves as a linchpin in Ugi reactions, combining with aldehydes, isocyanides, and carboxylic acids to yield densely functionalized derivatives [6]. Cobalt-catalyzed MCRs are equally effective; pyridine substrates undergo one-pot reductive amination/cyclization with carbonyl compounds and ammonia sources, generating substituted piperidines without isolating intermediates [1].
These strategies emphasize step economy. For instance, in situ-generated enamines from pyridines participate in [4+2] cycloadditions, forging spiropiperidines or annulated systems crucial for alkaloid synthesis [1].
Controlling C2/C3 relative stereochemistry is vital for pharmacological activity. cis-3-Hydroxypiperidine-2-carboxylic acids are synthesized via hydrogenation of 2,3-disubstituted pyridines using chiral catalysts. Qu et al. employed Ir(I) complexes with P,N-ligands for asymmetric hydrogenation of 2-substituted pyridinium salts, yielding cis-products via outer-sphere mechanisms. This route was applied to 11β-HSD1 inhibitors [1].
trans-Isomers leverage substrate-controlled diastereoselection. Jacobsen’s synthesis of racemic 3-hydroxypiperidine-4-carboxylic acid used ketone reduction (10% trans selectivity), while improved routes exploit ring-closing strategies. Azide reduction/cyclization of aldehydes 3 furnishes trans-configured piperidines, as in the synthesis of (3S,4R)-3-hydroxypiperidine-4-carboxylic acid [5].
Table 3: Stereocontrol in Piperidine Synthesis
Configuration | Method | Key Conditions | Stereoselectivity | Application Example |
---|---|---|---|---|
cis | Ir(I)/P,N-ligand hydrogenation | H₂ (50 bar), CH₂Cl₂, 40°C | 90–95% ee | 11β-HSD1 inhibitors |
cis | Rh-catalyzed fluoropyridine reduction | Pinacol borane, THF, 60°C | >20:1 dr | Fluorinated Melperone analog |
trans | Azide reductive cyclization | PPh₃, THF/H₂O; then NaBH₃CN, MeOH | 5:1 dr | GABA analogues |
trans | Enzymatic desymmetrization | Oxygenase, NADPH, 30°C | >99% ee | Piperidine carboxylates |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7